molecular formula C4H6O2S2 B571455 1,2-Dithiete,3,4-dimethoxy-(9CI) CAS No. 122243-39-4

1,2-Dithiete,3,4-dimethoxy-(9CI)

Cat. No.: B571455
CAS No.: 122243-39-4
M. Wt: 150.21
InChI Key: PNOYPWHHJKYWSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dithiete,3,4-dimethoxy-(9CI) is a sulfur-containing four-membered heterocyclic compound with two adjacent sulfur atoms and methoxy (-OCH₃) substituents at the 3 and 4 positions. The methoxy groups are electron-donating, which may influence the compound’s electronic structure, stability, and reactivity compared to other derivatives.

Properties

CAS No.

122243-39-4

Molecular Formula

C4H6O2S2

Molecular Weight

150.21

IUPAC Name

3,4-dimethoxydithiete

InChI

InChI=1S/C4H6O2S2/c1-5-3-4(6-2)8-7-3/h1-2H3

InChI Key

PNOYPWHHJKYWSH-UHFFFAOYSA-N

SMILES

COC1=C(SS1)OC

Synonyms

1,2-Dithiete,3,4-dimethoxy-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

Key substituted 1,2-dithiete derivatives include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Stability Notes Key Findings References
1,2-Dithiete,3,4-dimethoxy-(9CI) 3,4-dimethoxy C₄H₆O₂S₂ 150.22 (estimated) Moderate stability; electron-donating groups may enhance reactivity Inferred stability and reactivity from analogues
3,4-Dimethyl-1,2-dithiete 3,4-methyl C₄H₆S₂ 118.22 Stable under controlled conditions Synthesized via thermal methods; studied via photoelectron spectroscopy
3,4-Bis(trifluoromethyl)-1,2-dithiete 3,4-bis(CF₃) C₄F₆S₂ 230.14 High stability due to electron-withdrawing CF₃ groups Characterized by mass spectrometry; stable since 1960
3,4-Di(1-adamantyl)-1,2-dithiete 3,4-di(adamantyl) C₂₄H₃₂S₂ 384.63 Enhanced steric protection; high stability Structure confirmed computationally
Parent 1,2-dithiete Unsubstituted C₂H₂S₂ 90.17 Least stable; prone to isomerization Rotational constants determined via microwave spectroscopy

Substituent Effects :

  • Electron-withdrawing groups (e.g., -CF₃) : Enhance stability by reducing electron density, as seen in the bis(trifluoromethyl) derivative .
  • Steric bulk (e.g., adamantyl) : Improves stability by hindering ring-opening reactions .

Thermodynamic and Spectroscopic Properties

  • Parent 1,2-dithiete : Rotational constants (microwave spectroscopy) and ab initio calculations suggest a planar structure, but experimental data are insufficient for precise structural determination .
  • 3,4-Dimethyl derivative: Photoelectron spectra reveal ionization potentials influenced by methyl groups, with thermal stability enabling isolation .
  • Bis(trifluoromethyl) derivative : Mass spectrometry fragments indicate cleavage pathways dominated by CF₃ group interactions .

Reactivity and Photochemical Behavior

  • Parent compound : Excited-state studies show isomerization to trans-dithioglyoxal and thiolthioketene, mediated by spin-orbit coupling (SOC) constants of ~200 cm⁻¹ .
  • Methoxy-substituted derivative : Expected to follow similar photochemical pathways, but methoxy groups may alter SOC efficiency or product distribution due to electronic effects .
  • Bis(trifluoromethyl) derivative : Stability under thermal conditions suggests resistance to ring-opening, contrasting with the reactive unsubstituted dithiete .

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